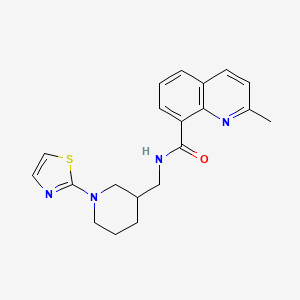

1-ethyl-2-methyl-1H-benzimidazol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

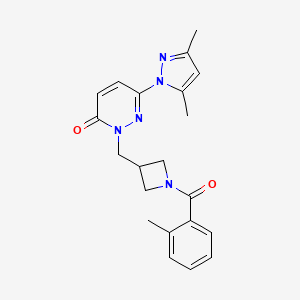

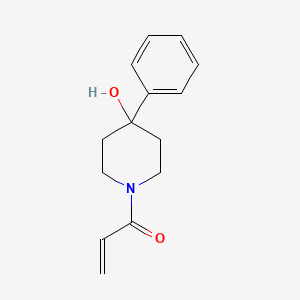

“1-ethyl-2-methyl-1H-benzimidazol-5-amine” is a chemical compound with the molecular formula C10H13N3 . It has an average mass of 175.230 Da and a monoisotopic mass of 175.110947 Da .

Molecular Structure Analysis

The InChI code for 1-ethyl-2-methyl-1H-benzimidazol-5-amine is 1S/C10H13N3.ClH/c1-3-13-7(2)12-9-6-8(11)4-5-10(9)13;/h4-6H,3,11H2,1-2H3;1H . This indicates the presence of a benzimidazole core structure with ethyl and methyl substituents.Physical And Chemical Properties Analysis

The molecular weight of 1-ethyl-2-methyl-1H-benzimidazol-5-amine is 211.69 . More specific physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Anticancer Applications

1-ethyl-2-methyl-1H-benzimidazol-5-amine: has been studied for its potential in cancer therapy. Benzimidazole derivatives are known to inhibit various enzymes that are crucial for cancer cell survival. They can act as anticancer agents by interfering with cell division and inducing apoptosis in cancer cells .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties , making it valuable in the development of new antibiotics. It can target a range of bacterial strains, helping to combat infections that are resistant to current treatments .

Antiviral Properties

Research has indicated that benzimidazole derivatives, including 1-ethyl-2-methyl-1H-benzimidazol-5-amine , can be effective against various viruses. They have been tested as antiviral agents , particularly in the treatment of HIV, by acting as antagonists to certain receptors the virus uses to infect cells .

Antiparasitic Uses

Benzimidazoles have a history of use as antiparasitic drugs . They work by inhibiting the parasites’ ability to absorb glucose, leading to energy depletion and eventual death of the parasite .

Cardiovascular Disease Treatment

There is potential for benzimidazole derivatives to be used in treating cardiovascular diseases . They may offer benefits in managing hypertension and other heart-related conditions by modulating the action of various enzymes and receptors involved in cardiovascular function .

Neurological Disorders

The compound has been explored for its applications in neurology . It may have neuroprotective effects or help in the management of neurodegenerative diseases through its interaction with brain chemistry .

Wirkmechanismus

Target of Action

The primary targets of 1-ethyl-2-methyl-1H-benzimidazol-5-amine are currently unknown. This compound is a derivative of benzimidazole, a class of compounds known to have diverse biological activities . .

Mode of Action

Benzimidazole derivatives are known to interact with various biological targets, but the specific interactions of this compound remain to be elucidated .

Eigenschaften

IUPAC Name |

1-ethyl-2-methylbenzimidazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-3-13-7(2)12-9-6-8(11)4-5-10(9)13/h4-6H,3,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLOVAGFZMREHEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NC2=C1C=CC(=C2)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-2-methyl-1H-benzimidazol-5-amine | |

CAS RN |

20982-18-7 |

Source

|

| Record name | 1-Ethyl-2-methyl-1H-benzimidazol-5-amine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27BKU7J772 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2887326.png)

![5-[(Z)-2-(4-chlorophenyl)-1-cyanoethenyl]-N-(3-methoxypropyl)-1-methylpyrrole-2-carboxamide](/img/structure/B2887329.png)

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2887331.png)

![1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,4-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2887332.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2887340.png)